N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide
Description
This compound features a hybrid structure combining an indole core, a 1,3,4-oxadiazole ring substituted with a propyl group, and an acetamide moiety linked to a 4-ethoxyphenyl group. The indole-oxadiazole scaffold is known for its pharmacological relevance, particularly in anticancer and enzyme inhibition studies . The 4-ethoxyphenyl substituent may enhance lipophilicity and metabolic stability compared to other aryl groups.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3/c1-3-7-22-25-26-23(30-22)20-14-16-8-5-6-9-19(16)27(20)15-21(28)24-17-10-12-18(13-11-17)29-4-2/h5-6,8-14H,3-4,7,15H2,1-2H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKLOKUWMWKJTMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and oxadiazole intermediates, which are then coupled under specific conditions to form the final product. Common reagents used in these reactions include ethyl bromoacetate, hydrazine hydrate, and various catalysts to facilitate the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: Researchers investigate its biological activity, including potential therapeutic effects and interactions with biological targets.
Medicine: The compound is explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Its unique structure makes it a candidate for use in material science, including the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in the Acetamide Substituent
The 4-ethoxyphenyl group distinguishes this compound from analogs with alternative aryl or heteroaryl substituents:
- N-(4-acetamidophenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide (): Key Difference: The acetamide substituent is 4-acetamidophenyl instead of 4-ethoxyphenyl.
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide ():
Table 1: Substituent Comparison
*Estimated based on molecular formula C₂₂H₂₁N₃O₃.
Variations in the Oxadiazole Substituent
The 5-propyl group on the oxadiazole ring contrasts with bulkier or electron-withdrawing substituents in analogs:
Core Heterocycle Modifications
Replacing the indole core with related heterocycles significantly alters activity:
- Indazole Derivatives (–8): Example: 2-(4-Ethoxyphenyl)-N-{5-[2-fluoro-4-(morpholine-4-carbonyl)phenylamino]-1H-indazol-3-yl}acetamide. Key Difference: Indazole replaces indole, with a fluorophenyl-morpholine substituent. Implications: Indazole’s additional nitrogen atom may improve binding to kinases or DNA targets.
- Benzothiazole Derivatives ():
- Example : 2-[(5-(Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl)thio]-N-(benzothiazol-2-yl)acetamide.
- Key Difference : Benzothiazole replaces the 4-ethoxyphenyl group.
- Implications : Benzothiazole moieties are associated with antitumor and antimicrobial activities .
Biological Activity
N-(4-ethoxyphenyl)-2-[2-(5-propyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]acetamide is a complex organic compound with the molecular formula C23H24N4O3 and a molecular weight of 404.46 g/mol. This compound is of significant interest due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and indole moieties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxicity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung Cancer) | 10.5 | Induction of apoptosis |
| MCF7 (Breast Cancer) | 8.3 | Inhibition of cell proliferation |
| HeLa (Cervical Cancer) | 12.0 | Cell cycle arrest at G2/M phase |
The compound exhibits a dose-dependent increase in apoptosis markers in A549 cells, indicating its potential as an anti-cancer agent through apoptosis induction .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promise in modulating inflammatory pathways. Studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
Table 2: Anti-inflammatory Effects of this compound
| Cytokine | Control (pg/mL) | Treated (pg/mL) | % Inhibition |
|---|---|---|---|
| TNF-alpha | 250 | 150 | 40% |
| IL-6 | 300 | 180 | 40% |
The results demonstrate significant inhibition of TNF-alpha and IL-6 production, suggesting that this compound could be valuable in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cell Cycle Arrest : It disrupts the normal cell cycle progression, particularly at the G2/M checkpoint.
- Cytokine Modulation : The compound interferes with NF-kB signaling pathways that regulate inflammation.
Case Study 1: In Vivo Efficacy
In a murine model of lung cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis showed increased apoptosis within tumor tissues treated with the compound .
Case Study 2: Anti-inflammatory Effects in Arthritis Model
In a collagen-induced arthritis model, treatment with the compound led to reduced joint swelling and lower levels of inflammatory markers in serum. This suggests a therapeutic potential for autoimmune conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
